![molecular formula C22H28FN3O2S B2995488 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946241-67-4](/img/structure/B2995488.png)
4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28FN3O2S and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation and Metabolic Studies
A study by Słoczyńska et al. (2018) focused on the biotransformation of a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties, demonstrating the use of microsomal and microbial models to elucidate metabolic pathways, and comparing these with in silico metabolite predictions (Słoczyńska et al., 2018).
Antineoplastic Activity
Research on the antineoplastic activity of arylsulfonylhydrazone derivatives by Agrawal and Sartorelli (1978) identified structural modifications that retain or enhance antitumor activity, providing insight into the chemical modifications conducive to antineoplastic properties (Agrawal & Sartorelli, 1978).
Selective Inhibition Studies
Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives to evaluate their selectivity and potency as COX-2 inhibitors, highlighting the impact of fluorine substitution on enhancing selectivity and efficacy, which might be relevant for compounds with similar structural features (Hashimoto et al., 2002).
Molecular and Supramolecular Structures
Danielle L Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, exploring the impact of structural variations on hydrogen bonding and π-π stacking interactions, which could be pertinent to understanding the structural characteristics of closely related compounds (Danielle L Jacobs et al., 2013).
properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2S/c1-16-13-19(6-7-20(16)23)29(27,28)24-15-22(26-10-3-4-11-26)17-5-8-21-18(14-17)9-12-25(21)2/h5-8,13-14,22,24H,3-4,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKXEVEPWZLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide |
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